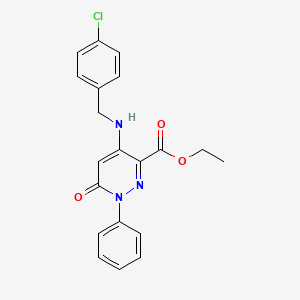![molecular formula C21H16Cl2N2O4 B2842613 Methyl 2-({[5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate CAS No. 338977-29-0](/img/structure/B2842613.png)
Methyl 2-({[5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 2-({[5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate” is a complex organic compound. It contains several functional groups, including a carboxylate ester, an amide, and a 2-oxo-1,2-dihydro-3-pyridinyl group .
Molecular Structure Analysis
The molecular structure of this compound is determined by its functional groups and their arrangement. The pyridine ring, for example, is a six-membered ring with one nitrogen atom and a 2-oxo substituent. The compound also contains two chloro substituents, one on the pyridine ring and one on the benzyl group .Chemical Reactions Analysis
The compound’s reactivity is likely influenced by its functional groups. For example, the ester group could undergo hydrolysis, and the amide group could participate in condensation reactions . The chloro substituents might also be susceptible to nucleophilic substitution reactions .Scientific Research Applications
Alkylation and Heterocycles Synthesis
Research by Yamaguchi and Ishikawa (1982) explored the methylation and benzylation of hexahydro benzothieno pyrimidines, leading to the synthesis of new heterocycles, which are critical in drug development for their diverse biological activities (Yamaguchi & Ishikawa, 1982).
Crystal Structure Analysis of Anticonvulsants
Kubicki, Bassyouni, and Codding (2000) determined the crystal structures of three anticonvulsant enaminones, providing insights into the intermolecular hydrogen bonding that could inform the design of new therapeutic agents with improved efficacy (Kubicki, Bassyouni, & Codding, 2000).
Carbonylative Approaches to Functionalized Derivatives
Mancuso et al. (2014) demonstrated the PdI2-catalyzed oxidative carbonylation of 2-alkynylbenzamides to synthesize isoindolinone and isobenzofuranimine derivatives. This methodology could potentially be applied to the synthesis of compounds with similar structural frameworks, offering a versatile approach to obtaining functionalized derivatives for various applications (Mancuso et al., 2014).
Allosteric Modifiers of Hemoglobin
Randad et al. (1991) explored the synthesis of compounds to decrease the oxygen affinity of human hemoglobin A, showcasing the potential of chemical synthesis to impact therapeutic strategies for conditions like ischemia or stroke. This research demonstrates the broader applicability of synthesized compounds in modifying protein behavior for clinical benefits (Randad, Mahran, Mehanna, & Abraham, 1991).
Alkoxycarbonylation of Alkenes
Dong et al. (2017) developed highly active and efficient catalysts for the alkoxycarbonylation of alkenes, a reaction of significant industrial importance. This research underscores the role of catalysis in enabling the functionalization of alkenes, potentially including the synthesis of complex molecules like the one (Dong et al., 2017).
properties
IUPAC Name |
methyl 2-[[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O4/c1-29-21(28)16-4-2-3-5-18(16)24-19(26)17-10-15(23)12-25(20(17)27)11-13-6-8-14(22)9-7-13/h2-10,12H,11H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCHXDRWKVEBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CN(C2=O)CC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-({[5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2842530.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2842531.png)
![[1-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B2842532.png)


![N-[2-(2,6-dimethylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B2842535.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2842538.png)
![2-({4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2842542.png)

![2-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2842545.png)

![N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2842551.png)

![N-benzyl-4-isopropylbenzo[d]thiazol-2-amine](/img/structure/B2842553.png)